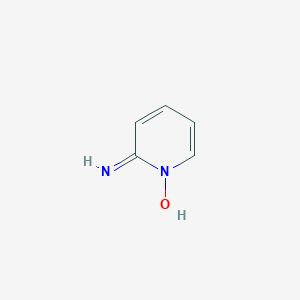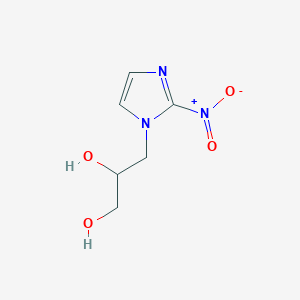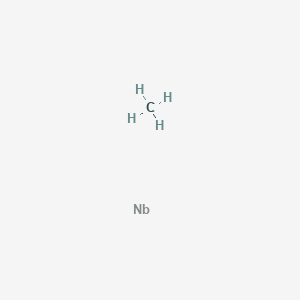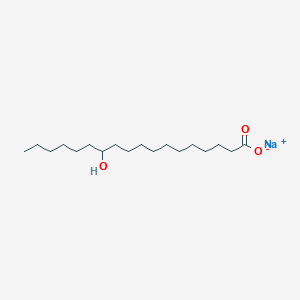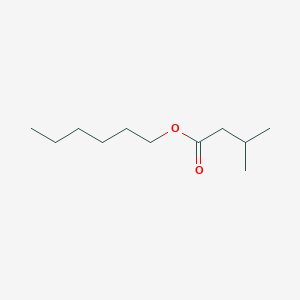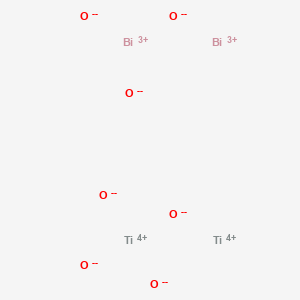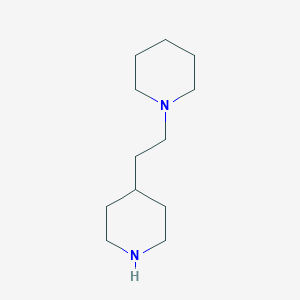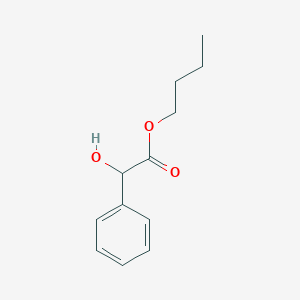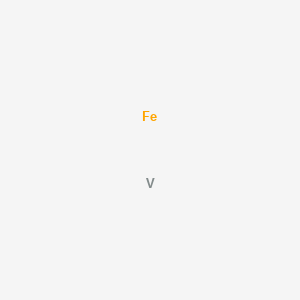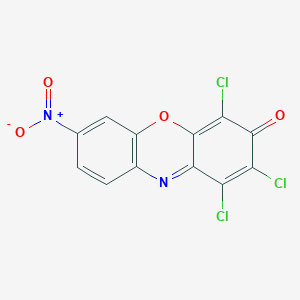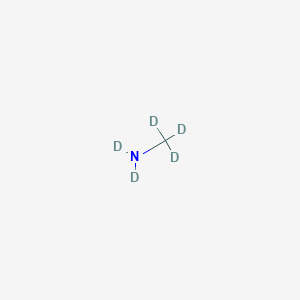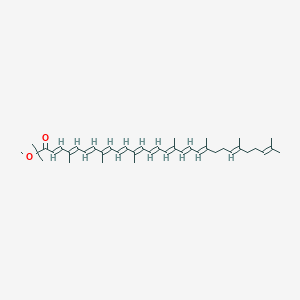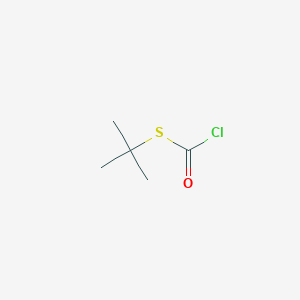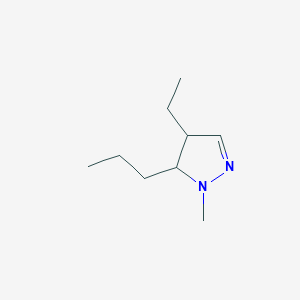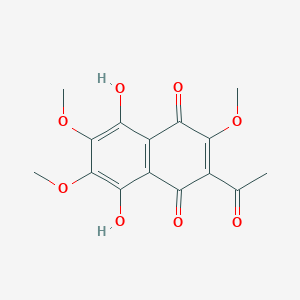
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- (NDTM) is a natural product that belongs to the family of naphthoquinones. It is known for its diverse biological activities and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is not fully understood. However, it has been suggested that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has several advantages for lab experiments. It can be easily synthesized using a multistep process starting from commercially available reagents. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. However, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has some limitations for lab experiments. It is relatively unstable and can undergo oxidation in the presence of air and light. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is highly reactive and can form adducts with proteins and other biomolecules, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-. One area of interest is the development of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- derivatives with improved potency and selectivity against cancer cells. Additionally, the mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- needs to be further elucidated to better understand its cytotoxic effects. Furthermore, the potential applications of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- in other fields, such as antimicrobial therapy and anti-inflammatory drugs, need to be explored further. Finally, the development of novel synthetic methods for 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- and its derivatives may facilitate their use in various applications.
Méthodes De Synthèse
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- can be synthesized via a multistep process starting from 2,3-dimethoxybenzoic acid. The first step involves the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzaldehyde, which is then reacted with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using sodium borohydride, followed by acetylation to form 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-.
Applications De Recherche Scientifique
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been extensively studied for its potential applications in various fields, such as cancer therapy, antimicrobial activity, and anti-inflammatory effects. 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
14090-56-3 |
|---|---|
Nom du produit |
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- |
Formule moléculaire |
C15H14O8 |
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
6-acetyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3 |
Clé InChI |
RIXULRDABRPNJJ-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
SMILES |
CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
SMILES canonique |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



